

# A Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloropentan-2-one

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This technical guide provides a comprehensive overview of **1-chloropentan-2-one**, a halogenated ketone of interest in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

## Chemical Identity and Synonyms

The compound with the systematic IUPAC name **1-chloropentan-2-one** is a five-carbon ketone functionalized with a chlorine atom at the alpha position.<sup>[1][2][3]</sup> This structural feature makes it a valuable intermediate for introducing a pentanone moiety in the synthesis of more complex molecules.

Common synonyms and identifiers for **1-chloropentan-2-one** include:

- 1-chloro-2-pentanone<sup>[1][4]</sup>
- 2-Pentanone, 1-chloro-<sup>[1][2][3][4]</sup>
- CAS Number: 19265-24-8<sup>[1]</sup>
- Molecular Formula: C<sub>5</sub>H<sub>9</sub>ClO<sup>[1][2][3][5]</sup>
- InChI: InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3<sup>[1][2][3]</sup>

- SMILES: CCCC(=O)CCl[\[1\]](#)

## Physicochemical Properties

A summary of the key physical and chemical properties of **1-chloropentan-2-one** is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	120.58 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Boiling Point	154.5-156.0 °C	<a href="#">[6]</a>
Density	1.086 g/cm <sup>3</sup> (at 14 °C)	<a href="#">[6]</a>
LogP (Octanol/Water Partition Coefficient)	1.594	<a href="#">[5]</a> <a href="#">[7]</a>
Topological Polar Surface Area (TPSA)	17.07 Å <sup>2</sup>	<a href="#">[5]</a>

## Synthesis of 1-Chloropentan-2-one: An Experimental Protocol

The synthesis of **1-chloropentan-2-one** is typically achieved through the  $\alpha$ -chlorination of pentan-2-one. This reaction proceeds via an enol or enolate intermediate. Various chlorinating agents can be employed for this transformation. Below is a representative experimental protocol based on general methods for the  $\alpha$ -chlorination of ketones.

Reaction:  $\alpha$ -Chlorination of Pentan-2-one

Reagents and Materials:

- Pentan-2-one
- Chlorinating agent (e.g., Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>), N-Chlorosuccinimide (NCS))
- Inert solvent (e.g., Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), Carbon tetrachloride (CCl<sub>4</sub>))

- Acid or base catalyst (optional, depending on the chosen method)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Apparatus for quenching and work-up (separatory funnel, beakers, etc.)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

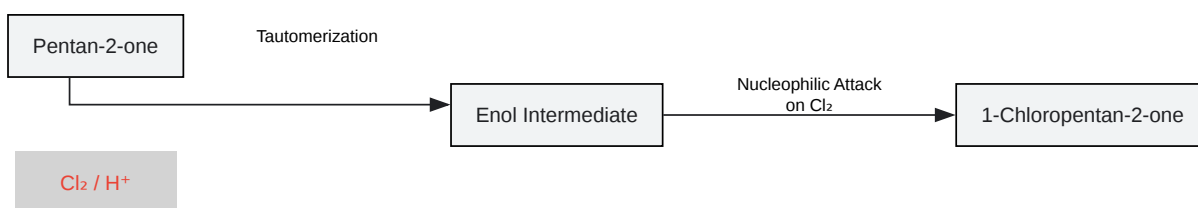
Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one in an appropriate volume of an inert solvent like dichloromethane.
- **Addition of Chlorinating Agent:** Cool the solution in an ice bath. Slowly add a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction temperature should be maintained at 0-5 °C during the addition.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

- **Washing and Drying:** Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure to yield pure **1-chloropentan-2-one**.

## Reaction Pathway and Logical Relationships

The synthesis of **1-chloropentan-2-one** from pentan-2-one via acid-catalyzed  $\alpha$ -chlorination involves the formation of an enol intermediate. The following diagram illustrates this reaction pathway.



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Caption: Synthesis of **1-chloropentan-2-one** from pentan-2-one.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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